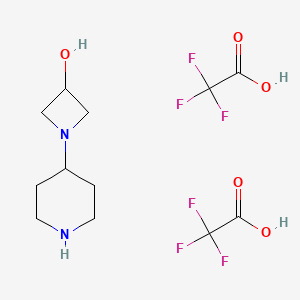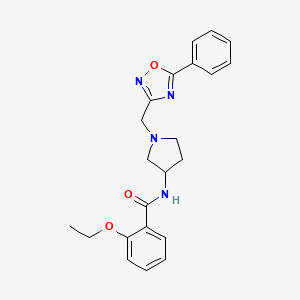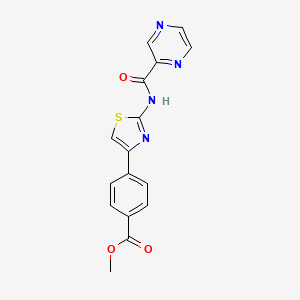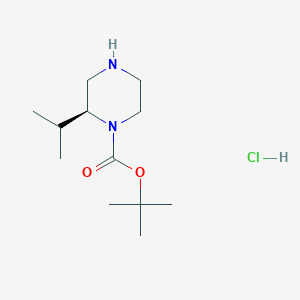![molecular formula C20H16F3N3O3S B2482203 N-piridin-3-il-4-[[[3-(trifluorometil)fenil]sulfonilamino]metil]benzamida CAS No. 690245-33-1](/img/structure/B2482203.png)
N-piridin-3-il-4-[[[3-(trifluorometil)fenil]sulfonilamino]metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonylamino linkage
Aplicaciones Científicas De Investigación
N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets in novel ways.
Material Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The sulfonylamino linkage may also play a role in stabilizing the compound-protein complex, thereby modulating the biological activity of the target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)benzamide: Similar structure with a pyrimidine ring instead of a benzamide core.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains multiple pyridine rings and carboxamide groups.
Uniqueness
N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide is unique due to its specific combination of a pyridine ring, a trifluoromethyl group, and a sulfonylamino linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-3-1-5-18(11-16)30(28,29)25-12-14-6-8-15(9-7-14)19(27)26-17-4-2-10-24-13-17/h1-11,13,25H,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTGOALUYDWWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2482120.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2482127.png)
![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)




![N-(3,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2482135.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

